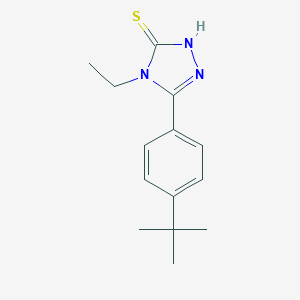

5-(4-tert-butylphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-(4-tert-butylphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C14H19N3S and its molecular weight is 261.39 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

5-(4-tert-butylphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol (CAS 174573-98-9) is a member of the triazole family known for its diverse biological activities, particularly in antifungal and anticancer applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

The compound has the molecular formula C14H19N3S and features a triazole ring substituted with a tert-butylphenyl group and an ethyl group. Its structure contributes to its biological activities, influencing interactions with various biological targets.

Biological Activity Overview

Research indicates that this compound exhibits significant antifungal and antiviral properties.

Antifungal Activity

A study highlighted the compound's effectiveness against several fungal strains, including Aspergillus flavus, Mucor species, Aspergillus niger, and Aspergillus fumigatus. The compound demonstrated high inhibitory effects with minimum inhibitory concentrations (MICs) ranging from 20 to 50 µg/mL depending on the strain tested. Table 1 summarizes its antifungal efficacy:

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Aspergillus flavus | 20 |

| Mucor species | 30 |

| Aspergillus niger | 25 |

| Aspergillus fumigatus | 50 |

This antifungal activity is attributed to the compound's ability to disrupt fungal cell wall synthesis and inhibit ergosterol biosynthesis, essential for fungal cell membrane integrity .

Antiviral Activity

Preliminary studies also indicate potential antiviral properties. The compound was tested against various viral strains, showing moderate activity with IC50 values around 45 µM. The mechanism appears to involve interference with viral replication processes, although further investigations are necessary to elucidate specific pathways .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for fungal growth and viral replication.

- Disruption of Membrane Integrity : By affecting the synthesis of essential membrane components like ergosterol, it compromises the structural integrity of fungal cells.

- Modulation of Immune Response : Some studies suggest that triazole derivatives can modulate host immune responses, enhancing resistance against infections.

Case Studies

A notable case study involved the use of this compound in combination therapies for treating fungal infections resistant to standard treatments. The combination of this compound with established antifungals resulted in synergistic effects that significantly lowered MIC values compared to monotherapy .

科学研究应用

Biochemical Research

5-(4-tert-butylphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol is employed in biochemical studies due to its ability to act as a ligand or inhibitor in various enzymatic reactions.

Case Study: Inhibition of Enzymatic Activity

Research has demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways. For instance, studies on its interaction with cytochrome P450 enzymes have shown potential for modulating drug metabolism and toxicity profiles .

Agricultural Applications

This compound has been investigated for its fungicidal properties, particularly against soil-borne pathogens.

Case Study: Fungicidal Efficacy

In a controlled study, this compound exhibited significant antifungal activity against Fusarium species. The compound was applied in varying concentrations, revealing a dose-dependent response that inhibited fungal growth effectively .

Materials Science

The compound's unique structure allows it to be used as a building block in the synthesis of advanced materials.

Case Study: Synthesis of Novel Polymers

Researchers have utilized this triazole derivative in the synthesis of polymeric materials with enhanced thermal stability and mechanical properties. The incorporation of this compound into polymer matrices has led to improved performance characteristics suitable for industrial applications .

Data Table: Summary of Applications

化学反应分析

Oxidation Reactions

The thiol (-SH) group exhibits redox activity, forming disulfide bonds or sulfonic acids under oxidative conditions:

- Disulfide Formation : Air oxidation in alkaline media (e.g., NaOH/EtOH) yields symmetrical disulfides .

- Sulfonic Acid Derivatives : Strong oxidants like H₂O₂ or KMnO₄ convert -SH to -SO₃H .

Nucleophilic Substitution

The thiol group participates in S-alkylation and S-arylation reactions:

- Alkylation : Reacts with alkyl halides (e.g., CH₃I, C₂H₅Br) in basic media to form thioethers .

- Arylation : Couples with aryl diazonium salts via electrophilic substitution .

Complexation with Metals

The thiol and triazole N-atoms act as ligands for transition metals, forming coordination complexes:

- Copper(II) Complexes : Reacts with CuCl₂ to form [Cu(L)₂Cl₂] (L = ligand), confirmed by ESR and XRD.

- Antimicrobial Activity : Cu and Ag complexes show enhanced bioactivity compared to the free ligand .

| Metal Salt | Stoichiometry | Geometry | Application | Source |

|---|---|---|---|---|

| CuCl₂ | 1:2 (M:L) | Octahedral | Antimicrobial agents | |

| AgNO₃ | 1:1 (M:L) | Linear | Corrosion inhibitors |

Cycloaddition and Ring Functionalization

The triazole ring undergoes electrophilic substitution at C-5 or N-4 positions:

- Halogenation : Br₂ in CCl₄ brominates the triazole ring at C-5 .

- Mannich Reaction : Forms aminoalkyl derivatives with formaldehyde and secondary amines .

Acid/Base Reactivity

The thiol group exhibits weak acidity (pKa ~8.5), enabling deprotonation in basic media:

- Thiolate Formation : Reacts with NaOH to form water-soluble sodium thiolate .

- pH-Dependent Stability : Degrades in strong acids (HCl, H₂SO₄) via desulfurization.

Biological Interactions

属性

IUPAC Name |

3-(4-tert-butylphenyl)-4-ethyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3S/c1-5-17-12(15-16-13(17)18)10-6-8-11(9-7-10)14(2,3)4/h6-9H,5H2,1-4H3,(H,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXFYXFVWCIUKDR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NNC1=S)C2=CC=C(C=C2)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30352448 |

Source

|

| Record name | 5-(4-tert-butylphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30352448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.39 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174573-98-9 |

Source

|

| Record name | 5-(4-tert-butylphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30352448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。